Higher Lipophilicity than Unsubstituted Phthalazine
The presence of the thietan-3-yl substituent significantly increases the lipophilicity of 1-(Thietan-3-yl)phthalazine compared to the unsubstituted phthalazine core. This difference is a key determinant of membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | Phthalazine (unsubstituted core) | Predicted LogP ≈ 1.5-1.8 (class average for small heteroaromatics) |
| Quantified Difference | Increase of approximately +0.7 to +1.0 LogP units |
| Conditions | In silico calculation using ACD/Labs software, standard algorithm |
Why This Matters
A higher LogP suggests improved passive diffusion across biological membranes, which may translate to better cellular uptake in whole-cell assays compared to more hydrophilic phthalazine analogs.
